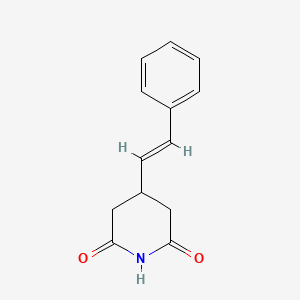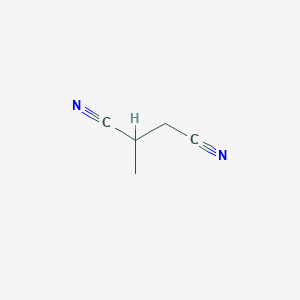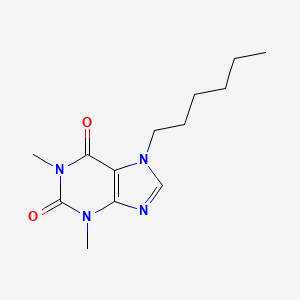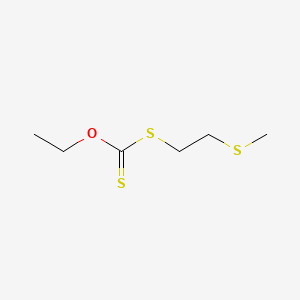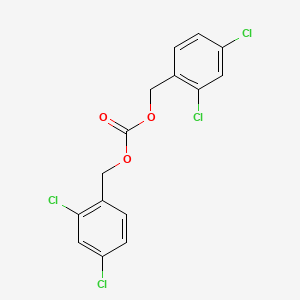
Carbonic acid, bis(2,4-dichlorobenzyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, bis(2,4-dichlorobenzyl) ester is an organic compound with the molecular formula C15H10Cl4O3 and a molecular weight of 380.05 g/mol It is a carbonate ester derived from carbonic acid and 2,4-dichlorobenzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, bis(2,4-dichlorobenzyl) ester typically involves the reaction of 2,4-dichlorobenzyl alcohol with phosgene (COCl2) or its derivatives under controlled conditions . The reaction can be represented as follows:
2C7H6Cl2OH+COCl2→C15H10Cl4O3+2HCl
This reaction requires careful handling of phosgene due to its toxicity and reactivity. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alternative carbonylating agents such as dimethyl carbonate or diphenyl carbonate to avoid the hazards associated with phosgene . These methods offer safer and more environmentally friendly routes to the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, bis(2,4-dichlorobenzyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 2,4-dichlorobenzyl alcohol and carbonic acid.
Transesterification: The compound can react with other alcohols to form different carbonate esters.
Substitution: The chlorine atoms on the benzyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Transesterification: Catalyzed by acidic or basic catalysts such as sulfuric acid or sodium methoxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorobenzyl alcohol and carbonic acid.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted benzyl derivatives with different functional groups.
Scientific Research Applications
Carbonic acid, bis(2,4-dichlorobenzyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbonate esters and related compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of dichlorobenzyl groups.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for 2,4-dichlorobenzyl alcohol, which has antiseptic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbonic acid, bis(2,4-dichlorobenzyl) ester is primarily related to its ability to release 2,4-dichlorobenzyl alcohol upon hydrolysis . This alcohol can exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The carbonate ester linkage also allows for controlled release of the active compound in various applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Diphenyl carbonate: Used in the production of polycarbonates and as a phosgene substitute.
Ethylene carbonate: A cyclic carbonate used in lithium-ion batteries and as a solvent.
Uniqueness
Carbonic acid, bis(2,4-dichlorobenzyl) ester is unique due to the presence of dichlorobenzyl groups, which impart specific chemical and biological properties. Unlike simpler carbonate esters, this compound offers potential antimicrobial activity and can be used in specialized applications where controlled release of 2,4-dichlorobenzyl alcohol is desired.
Properties
CAS No. |
5323-67-1 |
|---|---|
Molecular Formula |
C15H10Cl4O3 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
bis[(2,4-dichlorophenyl)methyl] carbonate |
InChI |
InChI=1S/C15H10Cl4O3/c16-11-3-1-9(13(18)5-11)7-21-15(20)22-8-10-2-4-12(17)6-14(10)19/h1-6H,7-8H2 |
InChI Key |
DVPZGNOYLKDAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



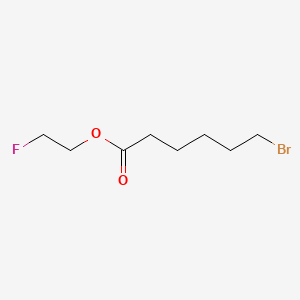
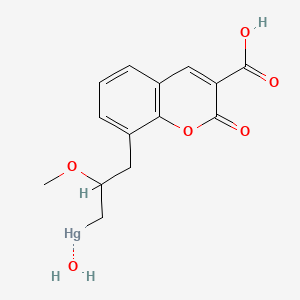
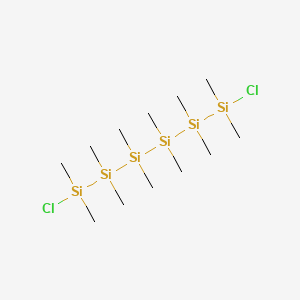
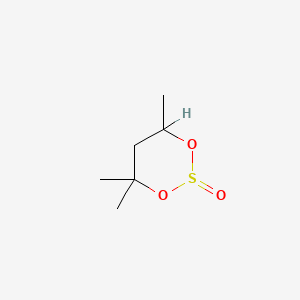
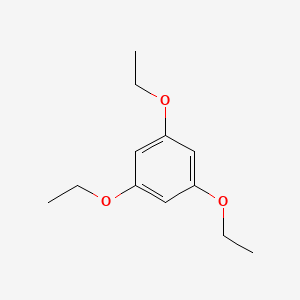
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)



